molecular formula C12H18N4O B1482944 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097995-93-0

1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482944
CAS No.: 2097995-93-0
M. Wt: 234.3 g/mol
InChI Key: SWQWANJFULNPSL-UHFFFAOYSA-N
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Description

1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of azetidine, triazole, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of azetidine derivatives with triazole precursors under controlled conditions. The aldehyde group can be introduced through selective oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function.

Comparison with Similar Compounds

  • 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,4-triazole-3-carbaldehyde
  • 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-5-carbaldehyde

Uniqueness: 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the specific position of the aldehyde group on the triazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct biological activities and synthetic applications compared to its analogs.

Properties

IUPAC Name

1-(1-cyclohexylazetidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,9,11-12H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQWANJFULNPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(C2)N3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
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1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
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1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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